5-NORBORNENE-2-CARBONITRILE

Description

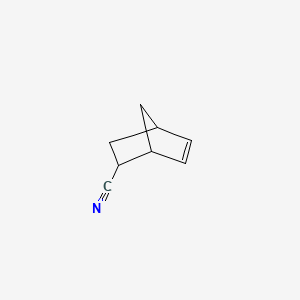

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bicyclo[2.2.1]hept-5-ene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAXQTDMWYDIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30811-49-5 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30811-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20870949 | |

| Record name | Bicyclo[2.2.1]heptane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-11-4, 2888-90-6 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Norbornene-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Norbornene-2-carbonitrile, endo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002888906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-NORBORNENE-2-CARBONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDO-5-NORBORNENE-2-CARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-NORBORNENE-2-CARBONITRILE chemical properties and structure

An In-depth Technical Guide to 5-Norbornene-2-carbonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 95-11-4) is a versatile bicyclic organic compound that serves as a valuable intermediate and monomer in various fields of chemical synthesis.[1] Its rigid norbornene framework combined with the reactive nitrile functional group makes it a unique building block for the synthesis of complex molecules, including pharmaceuticals and advanced polymers.[1][2] This document provides a comprehensive overview of its chemical structure, properties, reactivity, and key experimental methodologies.

Chemical Structure and Isomerism

This compound, also known as bicyclo[2.2.1]hept-5-ene-2-carbonitrile, possesses a strained bicyclic alkene structure.[1] The molecule exists as two distinct stereoisomers: endo and exo. This isomerism arises from the orientation of the carbonitrile (-C≡N) group with respect to the six-membered ring of the norbornene system.

-

Endo isomer: The nitrile group is oriented syn (on the same side) to the longer bridge of the bicyclic system.

-

Exo isomer: The nitrile group is oriented anti (on the opposite side) to the longer bridge.

The common synthetic route, the Diels-Alder reaction, kinetically favors the formation of the endo isomer due to secondary orbital interactions.[3] However, the exo isomer is generally the thermodynamically more stable product.[4] The isomeric ratio can significantly influence the reactivity of the compound, particularly in polymerization reactions where exo isomers often exhibit higher reactivity.[5][6]

Physicochemical Properties

This compound is typically supplied as a colorless to light yellow liquid.[1][7] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 95-11-4 | [8][9] |

| Molecular Formula | C₈H₉N | [5][8][9] |

| Molecular Weight | 119.16 g/mol | [5][10] |

| Appearance | Colorless to pale yellow liquid | [1][5][7] |

| Density | 0.999 g/mL at 25 °C | [7] |

| Melting Point | 12-14 °C | [7][8] |

| Boiling Point | 82-86 °C at 10 mmHg | [7][11] |

| ~205 °C at 760 mmHg | [8] | |

| Flash Point | 66 °C (150.8 °F) - closed cup | [11][12] |

| Refractive Index (n²⁰/D) | 1.488 | [7] |

| Solubility | Slightly soluble in water |[5] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The distinct spatial arrangement of protons and carbons in the endo and exo isomers leads to different chemical shifts in ¹H and ¹³C NMR spectra.

Table 2: ¹H NMR Spectroscopic Data (Typical Chemical Shifts δ [ppm] in CDCl₃)

| Proton Assignment | exo-Isomer | endo-Isomer |

|---|---|---|

| Olefinic (C₅-H, C₆-H) | ~6.1-6.3 | ~6.0-6.2 |

| Bridgehead (C₁-H, C₄-H) | ~2.9-3.2 | ~2.9-3.2 |

| Nitrile-adjacent (C₂-H) | ~2.5-2.7 | ~3.1-3.3 |

| Bridge (C₇-H) | ~1.3-1.6 | ~1.3-1.6 |

| Ring (C₃-H) | ~1.2-2.0 | ~1.2-2.0 |

(Note: Data interpreted from available spectra and literature for related norbornene structures.[7][13] Precise values may vary.)

Table 3: ¹³C NMR Spectroscopic Data (Typical Chemical Shifts δ [ppm] in CDCl₃)

| Carbon Assignment | exo-Isomer | endo-Isomer |

|---|---|---|

| Nitrile (C≡N) | ~122.1 | ~123.3 |

| Olefinic (C₅, C₆) | ~138.2, ~132.4 | ~137.8, ~135.9 |

| Bridgehead (C₁, C₄) | ~46.9, ~42.5 | ~47.6, ~42.8 |

| Bridge (C₇) | ~45.9 | ~45.5 |

| Nitrile-adjacent (C₂) | ~34.0 | ~31.1 |

| Ring (C₃) | ~30.1 | ~30.8 |

(Source: Extracted from SpectraBase.[8][9])

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides confirmation of the key functional groups present in the molecule.

Table 4: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3060 | =C-H stretch | Alkene (Norbornene) |

| ~2970 | C-H stretch | Alkane (Norbornene) |

| ~2235 | C≡N stretch | Nitrile |

| ~1570 | C=C stretch | Alkene (Norbornene) |

| ~720 | =C-H bend (cis) | Alkene (Norbornene) |

(Note: Data interpreted from available spectra.[14][15])

Reactivity and Synthetic Applications

The chemical utility of this compound stems from the reactivity of its two primary functional components: the strained double bond and the nitrile group.

-

Diels-Alder Reaction (Synthesis): The molecule is synthesized via the [4+2] cycloaddition of cyclopentadiene (B3395910) (the diene) and acrylonitrile (B1666552) (the dienophile).[1]

-

Polymerization: The strained double bond of the norbornene ring is highly susceptible to Ring-Opening Metathesis Polymerization (ROMP), typically initiated by ruthenium-based catalysts (e.g., Grubbs catalysts), to form polynorbornene derivatives with pendant nitrile groups.[3][5] These polymers can possess unique thermal and mechanical properties.[2]

-

Nitrile Group Transformations: The carbonitrile group is a versatile synthetic handle that can undergo various transformations:[1]

-

Hydrolysis: Conversion to a carboxylic acid (5-norbornene-2-carboxylic acid) under acidic or basic conditions.

-

Reduction: Reduction to a primary amine (5-norbornen-2-ylmethanamine) using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

-

-

Hydrogenation: The double bond can be reduced to yield the corresponding saturated bicyclo[2.2.1]heptane-2-carbonitrile.[7][12]

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving this compound. Researchers should consult specific literature and perform appropriate risk assessments before conducting any experiment.

Synthesis via Diels-Alder Reaction

This protocol describes the synthesis of this compound from cyclopentadiene and acrylonitrile.

Materials:

-

Acrylonitrile (stabilized)

-

Toluene or another suitable solvent (optional)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its dissociation temperature (~170 °C) and distilling the resulting cyclopentadiene monomer (boiling point ~41 °C).[16] The receiving flask should be cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately due to its tendency to re-dimerize at room temperature.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acrylonitrile and the freshly prepared cyclopentadiene. The reaction is often performed neat or in a solvent like toluene. A molar excess of cyclopentadiene can be used.

-

Reaction Conditions: The Diels-Alder reaction is exothermic. The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-50 °C) to ensure completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Once the reaction is complete, remove any unreacted cyclopentadiene and acrylonitrile under reduced pressure. The resulting crude product, a mixture of endo and exo isomers, can be purified by vacuum distillation.

Caption: Diels-Alder Synthesis Workflow.

General Protocol for Ring-Opening Metathesis Polymerization (ROMP)

This protocol outlines a general procedure for the polymerization of this compound.

Materials:

-

This compound (purified monomer)

-

Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)

-

Anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene)

-

Terminating agent (e.g., ethyl vinyl ether)

-

Precipitation solvent (e.g., methanol)

Procedure:

-

Monomer Preparation: Ensure the monomer is free of impurities that could inhibit the catalyst. This may involve distillation or passing through a column of activated alumina.

-

Reaction Setup: All glassware should be oven- or flame-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

-

Polymerization: Dissolve the monomer in the anhydrous solvent. In a separate flask, dissolve the Grubbs' catalyst to prepare a stock solution. Add the required amount of catalyst solution to the stirring monomer solution to initiate polymerization. The monomer-to-catalyst ratio will determine the target molecular weight.

-

Termination: After the desired time or consumption of the monomer, terminate the reaction by adding a small amount of a terminating agent like ethyl vinyl ether.

-

Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.

-

Purification: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

General Protocol for Nitrile Hydrolysis

This protocol describes the conversion of the nitrile to a carboxylic acid.

Materials:

-

This compound

-

Aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH)

-

Solvent (e.g., water, ethanol/water mixture)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound with an excess of the aqueous acid or base solution.

-

Reaction Conditions: Heat the mixture to reflux and stir for several hours until the reaction is complete (as monitored by TLC or GC). The hydrolysis of nitriles often requires forcing conditions.

-

Workup (Acidic Hydrolysis): Cool the reaction mixture and extract the carboxylic acid product with an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Workup (Basic Hydrolysis): Cool the mixture. Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) until the carboxylic acid precipitates or the solution is acidic (pH ~2).[5] Extract the product with an organic solvent. Wash, dry, and concentrate the organic phase as described above.

-

Purification: The resulting 5-norbornene-2-carboxylic acid can be purified by recrystallization or chromatography.

Caption: Chemical Reactivity Pathways.

Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[12][17] It causes skin and eye irritation and may cause respiratory irritation.[12] It is also a combustible liquid.[11][17]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.[11][17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety guide. Always consult the Safety Data Sheet (SDS) before use.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | CAS#:95-11-4 | Chemsrc [chemsrc.com]

- 3. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]

- 4. www2.latech.edu [www2.latech.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. scbt.com [scbt.com]

- 11. spectrabase.com [spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. Making sure you're not a bot! [oc-praktikum.de]

- 17. This compound | 95-11-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

5-NORBORNENE-2-CARBONITRILE CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Norbornene-2-carbonitrile, a versatile bicyclic compound with significant applications in polymer chemistry and as an intermediate in the synthesis of pharmaceuticals. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its role in advanced polymerization techniques and potential therapeutic applications.

Core Compound Data

This compound is a strained cyclic alkene containing a nitrile functional group. This combination of a reactive double bond and a versatile nitrile group makes it a valuable building block in organic synthesis.[1]

| Property | Value | Reference(s) |

| CAS Number | 95-11-4 (mixture of endo and exo isomers) | [2] |

| Molecular Weight | 119.16 g/mol | [2] |

| Molecular Formula | C₈H₉N | [2] |

| Appearance | Clear, colorless to light yellow liquid | [1][3] |

| Boiling Point | 82-86 °C at 10 mmHg | [2][3] |

| Melting Point | 12-14 °C | [2][3] |

| Density | 0.999 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.488 | [2][3] |

Synthesis of this compound

The primary method for synthesizing this compound is the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene (B3395910) and acrylonitrile (B1666552).[1][4] Due to the dimerization of cyclopentadiene at room temperature to form dicyclopentadiene (B1670491), cyclopentadiene must be freshly prepared by "cracking" (retro-Diels-Alder reaction) dicyclopentadiene prior to use.

Experimental Protocol: Diels-Alder Cycloaddition

This protocol outlines the synthesis of this compound from dicyclopentadiene and acrylonitrile.

Materials:

-

Dicyclopentadiene

-

Acrylonitrile

-

Anhydrous solvent (e.g., toluene (B28343) or benzene)

-

Apparatus for fractional distillation

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Ice bath

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (approx. 170 °C). The retro-Diels-Alder reaction will occur, and the lower-boiling cyclopentadiene monomer (b.p. 41 °C) will distill over. Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath. Note: Cyclopentadiene will readily dimerize back to dicyclopentadiene, so it should be used promptly after preparation.

-

Diels-Alder Reaction: In a separate reaction flask equipped with a reflux condenser and magnetic stirrer, dissolve acrylonitrile in a suitable anhydrous solvent.

-

Slowly add the freshly prepared cyclopentadiene to the acrylonitrile solution while stirring. The reaction is exothermic.

-

After the initial reaction subsides, gently heat the mixture to reflux for several hours to ensure the reaction goes to completion.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a mixture of endo and exo isomers.

Logical Workflow for Synthesis

References

An In-depth Technical Guide to the Endo and Exo Isomers of 5-Norbornene-2-carbonitrile

This technical guide provides a comprehensive overview of the synthesis, characterization, and separation of the endo and exo isomers of 5-norbornene-2-carbonitrile. This document is intended for researchers, scientists, and drug development professionals interested in the unique properties and applications of these strained bicyclic compounds. Norbornene derivatives are significant building blocks in medicinal chemistry and materials science, and a thorough understanding of their isomeric forms is crucial for targeted applications.

Synthesis via Diels-Alder Reaction

The primary route to this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene (B3395910) and acrylonitrile (B1666552). This reaction typically yields a mixture of the endo and exo diastereomers. The ratio of these isomers is highly dependent on the reaction conditions, governed by the principles of kinetic and thermodynamic control.

The endo isomer is generally the kinetically favored product, formed faster at lower temperatures due to secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing nitrile group of the dienophile. Conversely, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance. Higher reaction temperatures and longer reaction times can facilitate a retro-Diels-Alder reaction of the less stable endo isomer, leading to an equilibrium mixture enriched in the exo form.

Computational studies have shown that the transition state leading to the exo isomer is slightly lower in energy, which supports its thermodynamic stability.

Figure 1: Diels-Alder synthesis of this compound isomers.

Experimental Protocols

Synthesis of this compound (Mixture of Isomers)

This protocol describes a general procedure for the Diels-Alder reaction between cyclopentadiene and acrylonitrile.

Materials:

-

Acrylonitrile (stabilized)

-

Toluene (anhydrous)

-

Hydroquinone (B1673460) (inhibitor)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Distillation apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (ca. 170 °C) and collecting the cyclopentadiene monomer by distillation (b.p. 41-42 °C). The receiving flask should be cooled in an ice bath. Use the freshly prepared cyclopentadiene immediately.

-

Reaction Setup: In a round-bottom flask, dissolve acrylonitrile (1.0 equivalent) and a small amount of hydroquinone (as a polymerization inhibitor) in anhydrous toluene.

-

Diels-Alder Reaction: Cool the acrylonitrile solution in an ice bath. Slowly add the freshly distilled cyclopentadiene (1.1 equivalents) dropwise with vigorous stirring.

-

Reaction Conditions for Isomer Control:

-

Kinetic Control (endo-rich): Maintain the reaction temperature at 0-5 °C for 2-4 hours. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Thermodynamic Control (exo-rich): After the initial addition at low temperature, heat the reaction mixture to reflux (approx. 110 °C) for 12-24 hours.

-

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic solution with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product, a mixture of endo and exo isomers, can be purified by vacuum distillation.

Separation of Endo and Exo Isomers

The separation of the endo and exo isomers can be achieved by fractional distillation under reduced pressure or by preparative gas chromatography.

Method 1: Fractional Distillation under Reduced Pressure

-

Set up a fractional distillation apparatus with a vacuum source and a Vigreux column.

-

Carefully distill the crude mixture of this compound under reduced pressure. The boiling points of the two isomers are very close, so a column with high theoretical plates and a slow distillation rate are necessary for efficient separation. The exo isomer, being more volatile, is expected to distill first.

Method 2: Preparative Gas Chromatography (Prep-GC)

-

Preparative gas chromatography is a highly effective method for separating the endo and exo isomers with high purity.

-

A non-polar or medium-polarity column is typically used.

-

Optimize the injection volume, oven temperature program, and carrier gas flow rate to achieve baseline separation of the two isomer peaks.

-

Collect the eluting fractions corresponding to the individual isomers.

Figure 2: Workflow for the separation of endo and exo isomers.

Data Presentation

The following tables summarize the key quantitative data for the endo and exo isomers of this compound.

Table 1: Physical Properties

| Property | endo-5-Norbornene-2-carbonitrile | exo-5-Norbornene-2-carbonitrile |

| Molecular Formula | C₈H₉N | C₈H₉N |

| Molecular Weight | 119.16 g/mol | 119.16 g/mol |

| Boiling Point | 82-86 °C / 10 mmHg (mixture)[1] | 82-86 °C / 10 mmHg (mixture)[1] |

| Density | 0.999 g/mL at 25 °C (mixture)[1] | 0.999 g/mL at 25 °C (mixture)[1] |

| Refractive Index | n20/D 1.488 (mixture)[1] | n20/D 1.488 (mixture)[1] |

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Proton Assignment | endo-Isomer Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) | exo-Isomer Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |

| H1 | 3.25 (m) | 2.95 (m) |

| H2 | 3.15 (m) | 2.20 (m) |

| H3n | 1.35 (m) | 1.95 (m) |

| H3x | 2.05 (m) | 1.40 (m) |

| H4 | 2.90 (m) | 3.05 (m) |

| H5 | 6.20 (dd, J = 5.6, 3.0) | 6.15 (dd, J = 5.6, 3.2) |

| H6 | 6.00 (dd, J = 5.6, 2.8) | 6.25 (dd, J = 5.6, 2.8) |

| H7a | 1.55 (m) | 1.50 (m) |

| H7s | 1.45 (m) | 1.45 (m) |

Note: The chemical shifts and coupling constants are approximate values gathered from various sources and may vary slightly depending on the solvent and spectrometer frequency.

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Carbon Assignment | endo-Isomer Chemical Shift (δ, ppm) | exo-Isomer Chemical Shift (δ, ppm) |

| C1 | 42.5 | 43.8 |

| C2 | 31.8 | 36.4 |

| C3 | 30.2 | 30.8 |

| C4 | 46.8 | 47.5 |

| C5 | 132.5 | 137.8 |

| C6 | 138.0 | 135.5 |

| C7 | 48.9 | 49.5 |

| CN | 122.5 | 121.8 |

Note: The chemical shifts are approximate values gathered from various sources and may vary slightly depending on the solvent and spectrometer frequency.

Table 4: Mass Spectrometry Data

| Isomer | Key Fragmentation Peaks (m/z) |

| endo-Isomer | 119 (M+), 92, 91, 78, 66 (retro-Diels-Alder), 65, 53, 39 |

| exo-Isomer | Data not explicitly found, but expected to be very similar to the endo isomer with potential minor differences in fragment ion intensities. |

The mass spectra of both isomers are dominated by the molecular ion peak (m/z 119). A significant fragment at m/z 66 corresponds to the retro-Diels-Alder reaction, losing acrylonitrile. Other characteristic fragments arise from further rearrangements and fragmentation of the norbornene framework.

Applications in Drug Development and Research

The rigid bicyclic structure of this compound and its derivatives makes them valuable scaffolds in medicinal chemistry. The defined stereochemistry of the endo and exo isomers allows for the precise spatial arrangement of functional groups, which is critical for optimizing interactions with biological targets. These compounds can serve as precursors for a variety of pharmacologically active molecules, including antiviral, anticancer, and central nervous system-targeting agents. The nitrile group offers a versatile handle for further chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the endo and exo isomers of this compound. The synthesis via the Diels-Alder reaction allows for controlled access to either the kinetically favored endo isomer or the thermodynamically favored exo isomer by adjusting the reaction conditions. Detailed spectroscopic data has been presented to aid in the characterization and differentiation of these isomers. The described experimental protocols for synthesis and separation provide a practical framework for researchers working with these compounds. The unique structural features of this compound isomers continue to make them valuable building blocks in the development of new therapeutics and advanced materials.

References

The Nitrile Group in Norbornene Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The norbornene scaffold, a bridged bicyclic hydrocarbon, offers a rigid and stereochemically defined framework that has garnered significant interest in medicinal chemistry and materials science.[1] When functionalized with a nitrile group, the resulting norbornene nitrile derivatives present a unique interplay between the strained bicyclic system and the reactive cyano moiety. This technical guide provides a comprehensive overview of the reactivity of the nitrile group within norbornene systems, focusing on key transformations relevant to drug discovery and development.

Synthesis of Norbornene Nitriles

The primary route to 5-norbornene-2-carbonitrile is the Diels-Alder reaction between cyclopentadiene (B3395910) and acrylonitrile. This cycloaddition typically yields a mixture of endo and exo isomers, with the endo product often being the major isomer under kinetic control due to secondary orbital interactions.[2]

Reactivity of the Nitrile Group

The reactivity of the nitrile group in norbornene systems is influenced by both electronic and steric factors imposed by the bicyclic framework. The strained nature of the norbornene skeleton can affect the accessibility of the nitrile carbon to nucleophiles.

Hydrolysis

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation. In the context of norbornene systems, this reaction provides a pathway to norbornene carboxylic acids, which are valuable building blocks. The hydrolysis can be catalyzed by either acid or base.

Studies on the hydrolysis of methyl 5-norbornene-2-carboxylate, a related derivative, have shown that the exo isomer hydrolyzes faster than the endo isomer.[3] This is attributed to the greater steric hindrance of the bicyclic ring towards the approaching nucleophile in the endo position.[3]

| Reaction | Substrate | Conditions | Product | Isomer Ratio (endo/exo) | Reference |

| Base-promoted Hydrolysis | endo-rich methyl 5-norbornene-2-carboxylate (80/20) | tBuONa, equimolar H₂O, THF, rt | 5-Norbornene-2-carboxylic acid | 18/82 | [4][5] |

| Base-promoted Hydrolysis | endo-rich methyl 5-norbornene-2-carboxylate (80/20) | tBuONa, excess H₂O, THF, rt | 5-Norbornene-2-carboxylic acid | High endo content | [4][5] |

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or a mixture of DMSO and water.

-

Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (2-3 equivalents).

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Work-up: After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Reduction

The reduction of the nitrile group to a primary amine is a crucial transformation in the synthesis of biologically active molecules. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose.

Experimental Protocol: Reduction of this compound with LiAlH₄ (General Procedure)

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. All manipulations should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents.

-

Reaction Setup: In a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (1.5-2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Addition of Nitrile: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.[6]

-

Reaction: After the addition is complete, continue stirring at room temperature or gentle reflux until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the C≡N stretch).

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to decompose the excess LiAlH₄, followed by the addition of a 15% aqueous solution of sodium hydroxide and then more water. This is known as the Fieser workup.

-

Isolation: Filter the resulting granular precipitate and wash it thoroughly with ether or THF. Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the crude amine.

-

Purification: The product, (5-norbornen-2-yl)methanamine, can be further purified by distillation or chromatography.

Reaction with Organometallic Reagents

Grignard reagents and other organometallic compounds add to the electrophilic carbon of the nitrile group to form, after hydrolysis of the intermediate imine, a ketone. This reaction is a valuable tool for carbon-carbon bond formation.

Experimental Protocol: Grignard Reaction with this compound (General Procedure)

Caution: Grignard reagents are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Grignard Reagent Formation: Prepare the Grignard reagent (e.g., Phenylmagnesium bromide) in a separate flask by reacting the corresponding organic halide with magnesium turnings in anhydrous diethyl ether or THF.

-

Reaction Setup: In a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.

-

Addition of Grignard Reagent: Add the prepared Grignard reagent (1.1-1.2 equivalents) dropwise to the nitrile solution at a controlled rate, maintaining the reaction temperature (often at 0 °C or room temperature).

-

Reaction: Stir the mixture for several hours at room temperature or with gentle heating until the reaction is complete.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the intermediate imine.

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over an anhydrous salt, and remove the solvent under reduced pressure.

-

Purification: The resulting ketone can be purified by distillation, chromatography, or recrystallization.

Spectroscopic Characterization

The nitrile group in norbornene systems can be readily identified by spectroscopic methods.

| Spectroscopic Technique | Characteristic Signal | Approximate Range | Notes | Reference |

| Infrared (IR) Spectroscopy | C≡N stretching vibration | 2240-2260 cm⁻¹ | This is a sharp and intense peak. Conjugation with a double bond or aromatic ring can lower the frequency to 2220-2240 cm⁻¹. | [7] |

| ¹³C NMR Spectroscopy | Nitrile carbon (C≡N) | 110-120 ppm | The chemical shift can be influenced by the stereochemistry (endo vs. exo) and the presence of other substituents. For cyclohexanecarbonitriles, equatorial nitriles resonate downfield from their axial counterparts. | [8][9] |

Applications in Drug Discovery and Development

The norbornene scaffold is considered a "privileged" structure in medicinal chemistry due to its rigid conformation, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The nitrile group, in turn, is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, and can be used to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.[10] The introduction of a nitrile group can also block sites of metabolism.[10]

The reactivity of the nitrile group on the norbornene framework allows for the synthesis of a diverse range of derivatives for biological screening. For example, the reduction of the nitrile to a primary amine introduces a key basic center that can interact with biological targets. The hydrolysis to a carboxylic acid provides a handle for further functionalization or for mimicking a carboxylate-containing natural ligand. Furthermore, the nitrile group itself can be a key pharmacophore, participating in crucial interactions within a receptor binding pocket.[11]

Conclusion

The nitrile group in norbornene systems exhibits a rich and versatile reactivity that is of significant interest to researchers in organic synthesis and drug development. Key transformations such as hydrolysis, reduction, and reaction with organometallic reagents provide access to a wide array of functionalized norbornene derivatives. The unique steric and electronic environment of the norbornene scaffold influences the stereochemical outcome of these reactions. A thorough understanding of this reactivity is crucial for the rational design and synthesis of novel therapeutic agents and advanced materials based on the norbornene framework.

References

- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemconnections.org [chemconnections.org]

- 3. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 5-Norbornene-2-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile bicyclic nitrile, 5-norbornene-2-carbonitrile. The document details nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, including detailed experimental protocols for data acquisition. The information presented is crucial for the identification, characterization, and quality control of this compound in research and development settings. This compound, which exists as a mixture of exo and endo isomers, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The distinct chemical environments of the protons and carbons in the exo and endo isomers give rise to unique signals in the ¹H and ¹³C NMR spectra, allowing for their differentiation and characterization.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays characteristic signals for the olefinic, bridgehead, and aliphatic protons. The chemical shifts and coupling constants are sensitive to the stereochemistry of the nitrile group.

Table 1: ¹H NMR Chemical Shifts (ppm) and Coupling Constants (J, Hz) for this compound Isomers.

| Proton | exo-isomer | endo-isomer |

| H1 | 3.25 | 3.00 |

| H2 | 2.95 | 3.50 |

| H3-exo | 2.20 | 2.40 |

| H3-endo | 1.50 | 1.60 |

| H4 | 3.05 | 3.10 |

| H5 | 6.20 | 6.15 |

| H6 | 6.10 | 6.30 |

| H7-syn | 1.65 | 1.80 |

| H7-anti | 1.45 | 1.55 |

Note: Data compiled from spectral databases and literature sources. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Coupling constants are approximate and can vary with solvent and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms, particularly C2, C3, and the nitrile carbon, are indicative of the exo or endo configuration.

Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound Isomers.

| Carbon | exo-isomer | endo-isomer |

| C1 | 42.5 | 42.0 |

| C2 | 32.0 | 35.5 |

| C3 | 30.5 | 33.0 |

| C4 | 47.0 | 46.5 |

| C5 | 138.0 | 137.5 |

| C6 | 132.5 | 133.0 |

| C7 | 48.0 | 49.5 |

| CN | 122.0 | 121.5 |

Note: Data compiled from spectral databases. Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most characteristic absorption is that of the nitrile (C≡N) group.

FTIR Spectral Data

The key IR absorptions for this compound are summarized below.

Table 3: Principal FTIR Absorption Bands (cm⁻¹) for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3060 | =C-H stretch (alkene) | Medium |

| ~2970 | C-H stretch (alkane) | Strong |

| ~2245 | C≡N stretch (nitrile) | Strong |

| ~1640 | C=C stretch (alkene) | Medium |

| ~1450 | CH₂ bend | Medium |

| ~720 | =C-H bend (cis-disubstituted alkene) | Strong |

Note: Data obtained from typical ATR-FTIR spectra of this compound (mixture of isomers).[1][2][3]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity. For ¹H NMR, standard acquisition parameters are typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio.[4][5]

-

Data Acquisition:

-

¹H NMR: A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio. Key parameters include a spectral width of approximately 10-12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.[6][7]

-

¹³C NMR: A larger number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope. A wider spectral width (e.g., 0-160 ppm) is used. The relaxation delay may be increased for quantitative analysis of non-protonated carbons.[8][9]

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied. The spectra are then referenced to the internal standard or the residual solvent peak. Integration of the signals in the ¹H NMR spectrum can be used to determine the relative ratios of the exo and endo isomers.

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a small drop (1-2 μL) of the neat sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[10][11]

-

Instrument Setup: A background spectrum of the clean, empty ATR crystal is collected. This is crucial to correct for atmospheric and instrumental interferences. The spectral range is typically set from 4000 to 400 cm⁻¹.[12]

-

Data Acquisition: The sample is applied to the crystal, and the anvil is lowered to ensure good contact. The spectrum is then acquired by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.[13]

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The positions of the major absorption bands are then identified and reported in wavenumbers (cm⁻¹). After analysis, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.[14]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. books.rsc.org [books.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. agilent.com [agilent.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. academic.oup.com [academic.oup.com]

- 14. drawellanalytical.com [drawellanalytical.com]

An In-Depth Technical Guide to the Safety and Handling of 5-Norbornene-2-carbonitrile

Introduction

5-Norbornene-2-carbonitrile (CAS No. 95-11-4), also known as Bicyclo[2.2.1]hept-5-ene-2-carbonitrile or 5-Cyano-2-norbornene, is a versatile bicyclic nitrile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Its unique strained ring structure and reactive nitrile group make it a valuable building block for complex organic synthesis.[3] However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides comprehensive technical information on the safe handling, storage, and emergency procedures for this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and is harmful if swallowed, in contact with skin, or inhaled.[2][5] It is a combustible liquid and causes significant skin and eye irritation.[2] A primary toxicological concern is its potential to be metabolized to cyanide, which can impair cellular respiration by inhibiting cytochrome oxidase.[1] This can lead to systemic effects such as headache, dizziness, weakness, and in severe cases, unconsciousness and death.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Signal Word | Hazard Statement |

|---|---|---|---|

| Flammable Liquids | 4 | Warning | H227: Combustible liquid.[5][6] |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation. |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. This compound is a colorless to light yellow liquid with a defined boiling and melting point.[1][3]

Table 2: Identification and Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 95-11-4[1][7] |

| Molecular Formula | C₈H₉N[1][4][7] |

| Molecular Weight | 119.16 g/mol [1][8] |

| Appearance | Colorless to light yellow or amber clear liquid.[2][4] |

| Melting Point | 12 - 14 °C / 53.6 - 57.2 °F[2][7] |

| Boiling Point | 82 - 86 °C @ 10 mmHg / 205 °C @ 760 mmHg[2][7] |

| Flash Point | 65 - 66 °C / 149 - 150.8 °F (closed cup)[2][7] |

| Density | 0.990 - 0.999 g/mL at 25 °C[2] |

| Vapor Pressure | 0.25 mmHg at 25 °C[1] |

| Solubility | Slightly soluble in water.[1] |

| Refractive Index (n20/D) | 1.488 |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[2] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, oxides of nitrogen, irritating and toxic fumes (e.g., hydrogen cyanide).[1] |

Toxicological Information

Exposure to this compound can cause a range of adverse health effects, primarily due to its irritant nature and its potential to release cyanide in the body.[1] Effects may be delayed following exposure.[1]

-

Inhalation : Harmful if inhaled. High concentrations may lead to central nervous system (CNS) depression, asphyxiation, and pulmonary edema.[1] May cause respiratory tract irritation.[1]

-

Skin Contact : Harmful in contact with skin.[2] It may cause irritation, dermatitis, and cyanosis of the extremities.[1]

-

Eye Contact : Causes serious eye irritation, which may include chemical conjunctivitis and corneal damage.[1][2]

-

Ingestion : Harmful if swallowed.[2] May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1] Metabolism may release cyanide, leading to systemic toxicity.[1]

Table 3: Acute Toxicity Data

| Test Type | Route of Exposure | Species Observed | Dose / Duration |

|---|

| LD50 (Lethal dose, 50 percent kill) | Intravenous | Rodent - mouse | 10 mg/kg[7] |

Experimental Protocols: Safe Handling and Personal Protection

Adherence to strict protocols is essential to minimize exposure and ensure safety. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][9] Eyewash stations and safety showers must be readily accessible.[2][9]

Engineering Controls Protocol:

-

Primary Containment: All transfers, reactions, and manipulations of this compound must be performed inside a certified chemical fume hood to control vapor inhalation.[1]

-

Ventilation: Ensure adequate general room ventilation to supplement the local exhaust of the fume hood.[10]

-

Ignition Sources: Eliminate all sources of ignition, such as open flames, hot surfaces, and sparks, from the work area. Use spark-proof tools and explosion-proof electrical equipment.[9][10]

-

Static Discharge: Implement measures to prevent the buildup of electrostatic charge, such as grounding and bonding containers during transfers.[10][11]

Personal Protective Equipment (PPE) Protocol: A risk assessment should precede any experiment to ensure appropriate PPE is selected. The following table outlines the recommended equipment.

Table 4: Personal Protective Equipment (PPE) Recommendations

| Area | Specification | Remarks |

|---|---|---|

| Eye/Face Protection | Chemical safety goggles or a face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |

| Skin Protection | Appropriate protective gloves (e.g., nitrile rubber) and lab coat. | Wear protective clothing to prevent skin exposure.[1][2][12] |

| Respiratory Protection | NIOSH or European Standard EN 149 approved respirator. | Required when ventilation is inadequate or if irritation is experienced. Follow OSHA respirator regulations (29 CFR 1910.134).[1][2] |

Caption: Logical workflow for the safe laboratory handling of this compound.

Storage Protocols

Proper storage is critical to maintaining the stability of this compound and preventing hazardous situations.

-

Container: Store in a tightly closed container.[1]

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible substances.[1][2] A designated flammables storage cabinet is recommended.

-

Conditions: Keep away from heat, sparks, and open flames.[1][2] The storage area should be locked up.[2]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

Emergency Procedures and Experimental Protocols

In the event of an emergency, a swift and correct response is crucial. Personnel must be trained on these procedures before working with the chemical.

First Aid Protocol

Table 5: First Aid Measures

| Exposure Route | Protocol |

|---|---|

| Inhalation | 1. Remove person to fresh air immediately.[1][2] 2. If not breathing, give artificial respiration (avoid mouth-to-mouth).[1] 3. If breathing is difficult, administer oxygen.[1] 4. Call a POISON CENTER or doctor.[5][6] |

| Skin Contact | 1. Immediately flush skin with plenty of soap and water for at least 15 minutes.[1] 2. Remove all contaminated clothing and shoes.[1][2] 3. Call a POISON CENTER or doctor if you feel unwell.[5][6] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] 2. Remove contact lenses if present and easy to do.[5] 3. Get medical advice/attention immediately.[1][5] |

| Ingestion | 1. Do NOT induce vomiting.[1] 2. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] 3. Never give anything by mouth to an unconscious person.[1] 4. Call a POISON CENTER or doctor immediately.[1][5] |

Fire Fighting Protocol

-

Hazards: The substance is a combustible liquid.[1] Vapors are heavier than air and may travel to an ignition source and flash back.[1] Containers may explode when heated.[1] Fire will produce irritating, corrosive, and/or toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1][10]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[1][5]

-

Unsuitable Media: A direct water stream may be ineffective.[1]

-

Protective Actions: Wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved) and full protective gear.[1] Use water spray to keep fire-exposed containers cool.[1]

Accidental Release (Spill) Protocol

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Isolate and Ventilate: Remove all sources of ignition and ensure adequate ventilation.[10]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Prevent the product from entering drains or waterways.[1][10]

-

Absorption: For small spills, absorb with a non-combustible inert material (e.g., sand, earth, vermiculite).[1][10] Use a spark-proof tool for collection.[1]

-

Collection: Collect the absorbed material and place it into a suitable, closed container for disposal.[10]

-

Decontamination: Clean the spill area thoroughly.

-

PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 4.[10]

Caption: Step-by-step workflow for responding to a this compound spill.

Disposal Considerations

Waste generated from this compound must be treated as hazardous waste.

-

Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[2][6] Do not allow the product to be released into the environment or enter drains.[10][13]

Conclusion

This compound is a valuable chemical intermediate whose safe use is contingent upon a comprehensive understanding of its hazards and the strict application of safety protocols. By adhering to the guidelines for handling, storage, personal protection, and emergency response outlined in this document, researchers and scientists can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

- 1. This compound(95-11-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound (mixture of isomers) [cymitquimica.com]

- 5. This compound | 95-11-4 | TCI AMERICA [tcichemicals.com]

- 6. This compound | 95-11-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | CAS#:95-11-4 | Chemsrc [chemsrc.com]

- 8. This compound, endo- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. topas.com [topas.com]

- 12. gelest.com [gelest.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of 5-Norbornene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical and chemical properties of 5-Norbornene-2-carbonitrile (CAS No. 95-11-4), a versatile bicyclic nitrile intermediate. Its unique strained structure and reactive nitrile group make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide summarizes key quantitative data, outlines relevant experimental protocols, and illustrates fundamental chemical relationships.

Core Physical and Chemical Properties

This compound is typically supplied as a mixture of endo and exo isomers.[2][3] It appears as a colorless to light yellow or amber liquid.[2][4][5] The physical properties can vary slightly between sources, often due to differences in the isomer ratio of the sample being measured.

General and Identification Properties

| Property | Value | Source(s) |

| CAS Number | 95-11-4 | [2][4][6] |

| Molecular Formula | C₈H₉N | [4][5][6] |

| Molecular Weight | 119.16 g/mol , 119.17 g/mol | [4][5][6] |

| EC Number | 202-391-5 | [4][6] |

| Synonyms | Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, 2-Cyano-5-norbornene, 5-Cyano-2-norbornene | [2][4] |

Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Density | 0.99 g/cm³ | [4] | |

| 0.999 g/mL | at 25 °C | [6][7][8] | |

| 1.0066 g/cm³ | at 25 °C | [9] | |

| 1.01 g/cm³ | (Specific Gravity 20/20) | [2] | |

| Melting Point | 10 °C | [2][4] | |

| 12-14 °C | [6][7][10] | ||

| 13 °C | [9] | ||

| Boiling Point | 205 °C | [4] | |

| 82-86 °C | at 10 mmHg (13 hPa) | [6][7][10] | |

| 80-85 °C | at 11 Torr | [9] | |

| Flash Point | 66 °C | (closed cup) | [2][6] |

| 65.6 °C | [9] | ||

| 150.8 °F | (closed cup) | [6][8] | |

| Refractive Index | 1.488 | at 20 °C (n20/D) | [6][7][8] |

| 1.49 | [2] | ||

| 1.532 | [9] | ||

| Vapor Pressure | 0.25 mmHg | at 25 °C | [4] |

| Solubility | Slightly soluble in water. Likely more soluble in polar aprotic solvents (e.g., acetone, DMSO). | [4][11] | |

| Partition Coefficient (XLogP3) | 1.4 | [9] |

Experimental Protocols

The synthesis and characterization of this compound and the determination of its physical properties involve standard organic chemistry laboratory techniques.

Synthesis via Diels-Alder Reaction

The most common synthesis route for this compound is the Diels-Alder reaction between cyclopentadiene (B3395910) and acrylonitrile (B1666552).[1] Cyclopentadiene is highly reactive and readily dimerizes to dicyclopentadiene (B1670491) (DCPD) at room temperature, so it is often generated in situ by cracking DCPD before the reaction.[12]

Detailed Methodology:

-

Cracking of Dicyclopentadiene: Dicyclopentadiene is placed in a distillation apparatus and heated to its cracking temperature (typically ~170 °C). The lower-boiling cyclopentadiene monomer (b.p. 41 °C) is distilled off and collected in a receiver cooled in an ice bath.

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with acrylonitrile.

-

Cycloaddition: The freshly cracked cyclopentadiene is added dropwise to the acrylonitrile at a controlled temperature, often starting at or below room temperature to manage the exothermic reaction.

-

Reaction Completion: After the addition is complete, the mixture is stirred for several hours at room temperature or with gentle heating to ensure the reaction goes to completion.

-

Purification: The resulting product is a mixture of endo and exo isomers of this compound.[13] Purification is typically achieved by vacuum distillation to remove unreacted starting materials and byproducts.

-

Characterization: The purity and isomer ratio of the final product are confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY).[13]

Determination of Physical Properties

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C). The instrument is calibrated with deionized water, and then the density of the purified this compound sample is determined.

-

Boiling Point: Determined by distillation. For materials like this compound, which have a high atmospheric boiling point, vacuum distillation is used to determine the boiling point at reduced pressure (e.g., 10 mmHg) to prevent decomposition.[6][7]

-

Melting Point: The melting point is determined using a standard melting point apparatus. Since the melting point is near room temperature (10-14 °C), a cooled-stage apparatus may be required for accurate measurement.[6][10]

-

Refractive Index: Measured using a refractometer (e.g., an Abbé refractometer) at a standardized temperature (20 °C) and wavelength (the sodium D-line, 589 nm).[6]

Mandatory Visualizations

Synthesis and Isomerism

The Diels-Alder synthesis of this compound results in a mixture of two stereoisomers, endo and exo. The endo product is typically the kinetic product, formed faster, while the exo isomer is the thermodynamically more stable product.

Caption: Diels-Alder synthesis of this compound isomers.

Key Reaction Pathways

The carbonitrile (-C≡N) functional group is highly versatile and serves as a key reactive center in this compound, allowing for its conversion into other important functional groups.

Caption: Major reaction pathways of the nitrile group.

Experimental Workflow for Characterization

A logical workflow is followed to confirm the identity, purity, and isomeric ratio of synthesized this compound.

Caption: Standard experimental workflow for product purification and analysis.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 95-11-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound (mixture of isomers) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound(95-11-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound (mixture of isomers) [cymitquimica.com]

- 6. 5-ノルボルネン-2-カルボニトリル , 異性体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 95-11-4 [chemicalbook.com]

- 8. This compound CAS#: 95-11-4 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. www2.latech.edu [www2.latech.edu]

- 13. researchgate.net [researchgate.net]

Stability of 5-Norbornene-2-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 5-norbornene-2-carbonitrile under various conditions. Due to the limited availability of direct quantitative stability data for this specific compound, this guide synthesizes information from safety data sheets, studies on analogous compounds, and established principles of chemical stability and reactivity. The information herein is intended to guide researchers in the safe handling, storage, and application of this compound.

Summary of Stability Profile

This compound is a bicyclic organic compound featuring a strained norbornene ring system and a nitrile functional group. Its stability is influenced by temperature, pH, light, and the presence of reactive chemicals. Generally, the compound is considered stable under standard ambient conditions.[1][2][3] However, its unique structure imparts specific reactivities that must be considered.

Key Stability Considerations:

-

Thermal Stability: The compound is stable at normal temperatures and pressures.[1][2][3] Elevated temperatures can lead to decomposition, particularly in the presence of incompatible materials.

-

Hydrolytic Stability: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would likely yield 5-norbornene-2-carboxamide and subsequently 5-norbornene-2-carboxylic acid.

-

Photostability: As an unsaturated bicyclic compound, it may be susceptible to degradation upon exposure to light, particularly UV radiation.

-

Reactivity with Incompatible Substances: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents are incompatible with this compound and can lead to vigorous reactions and decomposition.[2][4]

-

Isomer Stability: this compound exists as endo and exo isomers. For related norbornene derivatives, the exo isomer is generally the more thermodynamically stable of the two.[5] Isomerization from the endo to the more stable exo form can be facilitated by heat or basic conditions.[6][7]

Quantitative Stability Data

| Condition | Stability Assessment | Potential Degradation Products | Remarks | Citations |

| Thermal | Stable at ambient temperatures. | Carbon monoxide, Carbon dioxide, Oxides of nitrogen. | Decomposition occurs at elevated temperatures. Avoid exposure to heat, sparks, and open flames.[1][2][3] | [1][2][3] |

| Acidic pH | Likely unstable. | 5-Norbornene-2-carboxamide, 5-Norbornene-2-carboxylic acid, Ammonium salts. | The nitrile group is expected to undergo acid-catalyzed hydrolysis. | [8][9] |

| Neutral pH | Generally stable. | - | Hydrolysis is expected to be slow at neutral pH. | |

| Basic pH | Likely unstable. | 5-Norbornene-2-carboxamide, 5-Norbornene-2-carboxylate salts. | The nitrile group is susceptible to base-catalyzed hydrolysis. The presence of a strong base may also promote endo to exo isomerization.[6][7] | [6][7][8][9] |

| Oxidation | Unstable with strong oxidizing agents. | Various oxidation products. | The double bond in the norbornene ring is susceptible to oxidation. | [2][4] |

| Reduction | Unstable with strong reducing agents. | 5-Norbornene-2-methanamine. | The nitrile group can be reduced to a primary amine. | [2][4][10] |

| Light (UV) | Potentially unstable. | Photodegradation products (e.g., polymers, rearranged isomers). | The strained double bond may be susceptible to photochemical reactions. |

Experimental Protocols for Stability Assessment

The following are detailed, generalized methodologies for assessing the stability of this compound. These protocols are based on established guidelines for chemical stability testing and should be adapted as necessary.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

-

Instrument: A thermogravimetric analyzer (TGA) is required.

-

Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of this compound into a TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen or air, at a constant flow rate (e.g., 20 mL/min).

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures.

Hydrolytic Stability Assessment

Objective: To evaluate the stability of this compound at different pH values.

Methodology:

-

Materials:

-

This compound

-

Buffer solutions: pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate (B84403) buffer), and pH 9 (e.g., borate (B1201080) buffer).

-

Acetonitrile or other suitable co-solvent to ensure solubility.

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV).

-

-

Sample Preparation:

-

Prepare stock solutions of this compound in the co-solvent.

-

Add an aliquot of the stock solution to each buffer solution to achieve a final known concentration. The amount of co-solvent should be minimized.

-

-

Incubation:

-

Store the solutions at a constant temperature (e.g., 40 °C or 50 °C) in sealed vials, protected from light.

-

Withdraw aliquots at specified time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

-

-

Analysis:

-

Analyze the withdrawn samples by a validated stability-indicating HPLC method to quantify the remaining amount of this compound and detect the formation of any degradation products.

-

-

Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation rate.

Photostability Assessment

Objective: To assess the impact of light exposure on the stability of this compound.

Methodology:

-

Apparatus: A photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[11]

-

Sample Preparation:

-

Place a known amount of this compound in a chemically inert, transparent container.

-

Prepare a control sample wrapped in aluminum foil to protect it from light.

-

-

Exposure:

-

Expose the sample to a controlled light intensity for a specified duration to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

-

Maintain the control sample under the same temperature and humidity conditions but in the dark.

-

-

Analysis:

-

After exposure, analyze both the exposed and control samples using a suitable analytical method (e.g., HPLC, GC-MS) to identify and quantify any degradation products.

-

-

Data Analysis: Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Caption: Postulated hydrolytic degradation pathway of this compound.

Caption: Endo-exo isomerization of 5-norbornene derivatives.

Caption: General workflow for stability testing of this compound.

Safe Handling and Storage

To ensure the stability and integrity of this compound, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] Keep away from sources of heat, sparks, and open flames.[1][4]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][4]

-

Handling: Use in a chemical fume hood.[1] Avoid inhalation, ingestion, and contact with skin and eyes.[1] Wear appropriate personal protective equipment, including gloves and safety glasses.[1]

By understanding the stability profile and potential degradation pathways of this compound, researchers can effectively design experiments, ensure the quality of their results, and maintain a safe laboratory environment.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]